molecular formula C16H13FO B8770993 3-(4-Fluorophenyl)-6-methylindan-1-one CAS No. 80272-23-7

3-(4-Fluorophenyl)-6-methylindan-1-one

Cat. No.: B8770993
CAS No.: 80272-23-7
M. Wt: 240.27 g/mol
InChI Key: DMZGDJOWXYJRMX-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-methylindan-1-one (CAS 80272-23-7) is an organic compound with the molecular formula C16H13FO and a molecular weight of 240.28 g/mol . This indanone derivative features a fluorophenyl substituent, a structure often exploited in medicinal chemistry and materials science research. It serves as a valuable synthetic intermediate and building block for the development of novel pharmaceutical compounds and functional materials. Researchers utilize this high-purity reagent in exploring structure-activity relationships, developing new synthetic methodologies, and investigating biological mechanisms. The compound has a calculated density of approximately 1.203 g/cm³ and a high boiling point of around 357.7°C at 760 mmHg . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure all handling and experimental procedures comply with your institution's safety protocols.

Properties

CAS No.

80272-23-7

Molecular Formula

C16H13FO

Molecular Weight

240.27 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C16H13FO/c1-10-2-7-13-14(9-16(18)15(13)8-10)11-3-5-12(17)6-4-11/h2-8,14H,9H2,1H3

InChI Key

DMZGDJOWXYJRMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Chalcone Derivatives with 4-Fluorophenyl Substituents

Chalcones (α,β-unsaturated ketones) share structural similarities with indanones due to their ketone backbone and aromatic substituents. Key analogs include:

Compound Substituents (Ring A/B) IC50 (μM) Key Observations Reference
Cardamonin (Cluster 5) A: o,p-OH; B: No substitution 4.35 Highest activity due to hydroxyl groups
2j (Cluster 6) A: Br, o-OH, m-I; B: p-F 4.703 Bromine/fluorine enhance potency
2h (Cluster 6) A: Cl, o-OH, m-I; B: p-OCH3 13.82 Lower activity vs. 2j due to Cl/OCH3
2n (Cluster 6) A: OCH3, o-OH, m-I; B: p-F 25.07 Methoxy reduces activity despite F

SAR Insights :

  • Electronegativity : Para-substituents with higher electronegativity (e.g., F, Br) lower IC50 values, enhancing inhibitory activity.
  • Methoxy Groups : Methoxy at the para position (e.g., 2h, 2p) reduces potency due to steric and electronic effects .

Pyrazole and Thiazole Derivatives

Pyrazole and thiazole scaffolds incorporating 4-fluorophenyl groups highlight conformational influences:

Compound () Structure Dihedral Angle (°) Observation Reference
Compound 4 Chlorophenyl-thiazole-fluorophenyl 4.64–10.53 Planar conformation enhances stability
Compound 5 Fluorophenyl-thiazole-fluorophenyl Similar to 4 Isostructural with improved solubility

Structural Notes:

  • Planarity between aromatic rings (dihedral angles <10°) improves π-π stacking and crystallinity .

Pyrimidine Derivatives

The fluorophenyl group contributes to target engagement via hydrophobic interactions .

Ezetimibe Analogs

Ezetimibe (1-(4-fluorophenyl)-3-(4-fluorophenyl)-azetidinone) shares the 4-fluorophenyl motif but features a larger azetidinone core. Its structure enables cholesterol absorption inhibition via NPC1L1 binding . While pharmacologically distinct, it underscores the versatility of fluorophenyl groups in drug design.

Q & A

Q. What are the key considerations in synthesizing 3-(4-Fluorophenyl)-6-methylindan-1-one, and how can purity be ensured?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation to form the indanone core, followed by fluorophenyl group introduction via cross-coupling or nucleophilic substitution. Critical steps include:

  • Acylation Control: Use Lewis acids (e.g., AlCl₃) to promote cyclization while avoiding over-acylation.
  • Fluorophenyl Incorporation: Optimize reaction temperature (80–120°C) and catalyst (e.g., Pd-based for Suzuki coupling) to ensure regioselectivity.
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity can be confirmed via melting point analysis and HPLC (≥95% purity threshold) .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify fluorophenyl (δ ~7.2–7.8 ppm for aromatic protons) and methylindanone (δ ~2.5 ppm for CH₃) groups. Coupling constants (e.g., J = 8–10 Hz for ortho-F protons) confirm substitution patterns.
    • IR: Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1220 cm⁻¹ (C-F).
  • X-ray Crystallography: Single-crystal diffraction (Cu-Kα or Mo-Kα radiation) at low temperatures (e.g., 113 K) reduces thermal motion artifacts. Data collection and refinement via SHELXL (e.g., R-factor < 0.05) ensure structural accuracy .

Advanced Research Questions

Q. How can contradictions in X-ray crystallographic data (e.g., disorder, twinning) be resolved during structural refinement?

Methodological Answer:

  • Disorder Handling: Use PART instructions in SHELXL to model split positions, with occupancy factors refined to <1.0. Apply restraints (e.g., SIMU, DELU) to stabilize anisotropic displacement parameters .
  • Twinning Analysis: Test for twinning via Hooft/Y statistics in PLATON. If detected (twin fraction >0.3), apply twin-law matrices (e.g., -h, -k, l) during refinement.
  • Hydrogen Bonding: Validate using ORTEP-3 to visualize intermolecular interactions (e.g., C-H···O/F) and ensure geometric plausibility (distance: 2.2–3.0 Å; angle: 120–180°) .

Q. How can ring puckering in the indanone core be quantified, and what insights does this provide?

Methodological Answer:

  • Cremer-Pople Parameters: Calculate puckering amplitude (θ) and phase angle (φ) using atomic coordinates. For a five-membered ring, θ > 0.2 Å indicates significant puckering. Software like PARST or PLATON automates this analysis .
  • Conformational Impact: Puckering affects electronic distribution (e.g., dipole moments) and intermolecular interactions. Compare θ values across derivatives to correlate structure with reactivity or solubility.

Q. How to address enantiomeric resolution challenges in chiral derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography: Use HPLC with cellulose-based chiral columns (e.g., Chiralpak IA) and isopropanol/hexane mobile phases. Optimize flow rate (0.5–1.0 mL/min) for baseline separation.
  • Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated spectra (e.g., Gaussian 16, B3LYP/6-31G*) to assign absolute configuration.

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